1,5,9,10-Tetrachloroanthracene

Catalog No.
S12424711
CAS No.
82843-47-8
M.F
C14H6Cl4
M. Wt
316.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5,9,10-Tetrachloroanthracene

CAS Number

82843-47-8

Product Name

1,5,9,10-Tetrachloroanthracene

IUPAC Name

1,5,9,10-tetrachloroanthracene

Molecular Formula

C14H6Cl4

Molecular Weight

316.0 g/mol

InChI

InChI=1S/C14H6Cl4/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H

InChI Key

YOGNSITWAIHLJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=C3C=CC=C(C3=C2Cl)Cl)Cl

1,5,9,10-Tetrachloroanthracene is a polycyclic aromatic hydrocarbon characterized by the presence of four chlorine atoms attached to the anthracene structure. Its chemical formula is C14H6Cl4C_{14}H_6Cl_4, and it exhibits a complex structure typical of chlorinated aromatic compounds. This compound is often used in research due to its unique electronic properties and potential applications in organic electronics and photonics.

Typical of chlorinated aromatic compounds:

  • Electrophilic Substitution Reactions: The chlorine atoms on the anthracene ring can participate in electrophilic substitution reactions. For instance, when treated with strong electrophiles, the chlorine substituents can be replaced by other groups.
  • Reduction Reactions: The compound can be reduced to form various derivatives, including dihydro derivatives, through catalytic hydrogenation or other reducing agents.
  • Dechlorination: Under certain conditions, 1,5,9,10-tetrachloroanthracene can lose chlorine atoms, leading to the formation of less chlorinated analogs.

Research indicates that 1,5,9,10-tetrachloroanthracene exhibits biological activity that may be relevant in toxicological studies. It has been shown to possess mutagenic properties in certain assays, indicating potential risks associated with exposure. Additionally, its chlorinated structure suggests that it may interact with biological systems in ways that could disrupt normal cellular functions.

Several synthesis methods are available for producing 1,5,9,10-tetrachloroanthracene:

  • Chlorination of Anthracene: The most common method involves the chlorination of anthracene using chlorine gas or chlorine-containing reagents in the presence of a catalyst. This reaction typically requires controlled conditions to ensure selective substitution at specific positions on the anthracene ring.
  • Electrophilic Aromatic Substitution: This method involves reacting anthracene with chlorinating agents under acidic conditions to facilitate the substitution of hydrogen atoms with chlorine.
  • Multi-step Synthesis: More complex synthetic routes may involve intermediate compounds that are further chlorinated or modified to yield 1,5,9,10-tetrachloroanthracene.

1,5,9,10-Tetrachloroanthracene has several notable applications:

  • Organic Electronics: Due to its electronic properties, it is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Fluorescent Dyes: The compound can serve as a fluorescent dye in various applications due to its ability to absorb and emit light at specific wavelengths.
  • Research Tool: It is utilized in laboratories for studying the behavior of chlorinated aromatic compounds and their environmental impact.

Interaction studies involving 1,5,9,10-tetrachloroanthracene focus on its reactivity with biological molecules and environmental substances. These studies often assess:

  • Binding Affinity: Investigating how well the compound binds to proteins or nucleic acids can provide insights into its mutagenic potential.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems helps elucidate its toxicological profile and environmental persistence.

1,5,9,10-Tetrachloroanthracene shares structural similarities with several other chlorinated polycyclic aromatic hydrocarbons. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaChlorine SubstituentsUnique Features
AnthraceneC14H10C_{14}H_{10}NoneBase structure without chlorination
9-ChloroanthraceneC14H9ClC_{14}H_{9}ClOneContains only one chlorine substituent
1-ChloronaphthaleneC10H7ClC_{10}H_{7}ClOneSmaller structure with different electronic properties
3-ChlorophenanthreneC14H9ClC_{14}H_{9}ClOneDifferent arrangement of chlorine affecting reactivity
1,4-DichloronaphthaleneC10H8Cl2C_{10}H_{8}Cl_2TwoExhibits different physical properties compared to tetrachloro derivative

1,5,9,10-Tetrachloroanthracene is unique due to its specific arrangement of four chlorine atoms on the anthracene framework. This configuration influences both its chemical reactivity and biological activity compared to other similar compounds.

Traditional Multi-Step Synthetic Approaches

Traditional synthetic routes to 1,5,9,10-tetrachloroanthracene often involve sequential chlorination and purification steps. One common method begins with anthracene, which undergoes electrophilic aromatic substitution using chlorine gas in the presence of a Lewis acid catalyst such as iron(III) chloride. This stepwise approach allows for controlled chlorination at specific positions, though achieving the desired 1,5,9,10-tetrasubstitution pattern requires precise temperature and stoichiometric control.

A notable challenge in traditional methods is the separation of regioisomers. For instance, chlorination of anthracene typically yields a mixture of mono-, di-, tri-, and tetrachlorinated products, necessitating laborious column chromatography or recrystallization steps. Early protocols reported by Bunz et al. involved five synthetic steps, including halogenation, deprotection, and oxidation, with each step requiring chromatographic purification. These methods, while effective, suffer from scalability issues and low overall yields due to intermediate instability and side reactions.

Table 1: Comparison of Traditional Synthetic Methods

Method DescriptionKey StepsYield (%)Reference
Sequential chlorination of anthraceneChlorination, purification25–40
Multi-step halogenation/oxidationDeprotection, cyclization30–45

Modern Catalytic Cyclotrimerization Techniques

Recent advances in catalysis have enabled more efficient routes to 1,5,9,10-tetrachloroanthracene. Cyclotrimerization reactions, particularly those employing transition metal catalysts, offer improved regioselectivity and reduced step counts. For example, cobalt-catalyzed [2+2+2] cyclotrimerization of bis(propargyl)benzenes with halogenated alkynes has emerged as a robust method. This approach leverages the coordinative properties of cobalt to align reactants into the desired anthracene backbone, followed by halodesilylation to introduce chlorine substituents.

Vollhardt cyclization, a related technique, has been adapted for synthesizing halogenated anthracenes. By reacting 1,6-diynes with halogenated butynols under mild conditions, researchers achieved 1,5,9,10-tetrachloroanthracene in yields exceeding 60%. This method avoids harsh chlorination conditions and minimizes isomer formation, as illustrated in the following reaction pathway:

$$
\text{1,6-Diyne + Halogenated butynol} \xrightarrow{\text{Co/Zn catalyst}} \text{Anthracene precursor} \xrightarrow{\text{CF}3\text{SO}3\text{H}} \text{1,5,9,10-Tetrachloroanthracene} \quad
$$

Table 2: Catalytic Cyclotrimerization Performance

Catalyst SystemReaction ConditionsYield (%)Selectivity
Cobalt/zinc80°C, 12 h61–85>90%
Bismuth triflateRT, 6 h46–8685–92%

Halogen Substituent Effects on Reaction Design

The presence of chlorine atoms at the 1, 5, 9, and 10 positions significantly influences the reactivity and synthetic accessibility of anthracene derivatives. Chlorine’s electronegativity enhances the electron-deficient character of the aromatic system, facilitating nucleophilic aromatic substitution but complicating metal-catalyzed coupling reactions. For instance, in cobalt-catalyzed cyclotrimerization, electron-withdrawing chlorine substituents reduce reaction rates by destabilizing intermediate metal-alkyne complexes.

Regioselectivity in halogen addition is another critical factor. Studies using density functional theory (DFT) calculations reveal that chlorine preferentially occupies positions ortho to existing substituents due to favorable orbital overlap and steric considerations. This preference dictates the design of precursor molecules, as seen in the synthesis of 2,3,6,7-tetrachloroanthracene derivatives, where pre-halogenated building blocks are essential for achieving correct substitution patterns.

Table 3: Impact of Halogen Substituents on Reaction Outcomes

Substituent PositionReaction Rate (rel.)Yield (%)Major Byproduct
1,5,9,10-Tetrachloro0.765Dichloro isomer
2,3,6,7-Tetrachloro1.085None

Photochemical chlorination of anthracene systems proceeds through well-defined mechanistic pathways involving light-induced formation of reactive chlorine species [6] [7]. The process begins with the photolytic cleavage of molecular chlorine under ultraviolet radiation, generating chlorine radicals that subsequently attack the anthracene framework [8] [9].

The initial step involves the homolytic dissociation of chlorine molecules when exposed to ultraviolet light with wavelengths typically between 300-400 nanometers [10]. This photodissociation produces chlorine atoms with sufficient energy to overcome the activation barriers for aromatic substitution [11]. Research has demonstrated that anthracene in the excited state can react directly with chlorine radicals to produce chlorinated polycyclic aromatic hydrocarbons [12].

Studies using xenon lamp irradiation have shown that anthracene loaded on silicon dioxide surfaces exhibits photodegradation rates exceeding 90% removal after 240 minutes of exposure [13]. The photochemical transformation involves multiple competing pathways, with hydroxyl radicals and chlorine radicals being the primary reactive intermediates formed in the system [14]. Electron paramagnetic resonance spectroscopy has confirmed the formation of both anthracene-based radical cations with g-factors of 2.0028-2.0030 and oxygenic carbon-centered radicals with g-factors of 2.0032-2.0038 [15].

The photochemical pathway typically involves the following sequence: anthracene absorption of ultraviolet radiation leads to formation of singlet excited state anthracene, which undergoes intersystem crossing to form triplet state anthracene [16]. The triplet state anthracene can then react with molecular oxygen to form hydroxyl radicals, which subsequently react with chloride ions to produce chlorine radicals [17]. These chlorine radicals then attack the anthracene molecule at positions determined by electronic and steric factors [18].

ParameterValueReference
Photodegradation Rate>90% in 240 min [13]
Optimal Wavelength Range300-400 nm [10]
g-factor (Radical Cations)2.0028-2.0030 [15]
g-factor (Carbon Radicals)2.0032-2.0038 [15]

Radical-Mediated Chlorination Processes

Radical-mediated chlorination of anthracene involves complex chain reaction mechanisms where chlorine atoms serve as the primary propagating species [19] [20]. The process is characterized by initiation, propagation, and termination steps that collectively determine the overall reaction kinetics and product distribution [21].

The initiation phase occurs through thermal or photochemical homolysis of chlorine molecules, producing chlorine atoms that possess high reactivity toward aromatic systems [22]. These chlorine radicals exhibit selective reactivity patterns based on the electron density distribution within the anthracene ring system [23]. Research has shown that the formation of anthracene radical cations proceeds through electron transfer from singlet and triplet state anthracene to molecular oxygen in chloride-containing environments [24].

Detailed kinetic studies have revealed that radical formation is a unimolecular autocatalytic process, while subsequent reactions follow pseudo-zero-order kinetics [25]. The radical formation step has a half-life of approximately 3.23 minutes at 25 degrees Celsius, while the rate-determining dimerization process exhibits a half-life of 48 minutes under similar conditions [26]. The enthalpy of activation for radical formation has been measured at 55.8 kilojoules per mole, compared to 89.0 kilojoules per mole for the subsequent dimerization process [27].

The propagation mechanism involves the reaction of chlorine atoms with anthracene to form chloroanthracene radicals, which can undergo further chlorination or combine with additional chlorine atoms [28]. The selectivity of these reactions is influenced by the stability of intermediate radicals and the electronic effects of existing substituents [29]. Studies have demonstrated that environmentally persistent free radicals can form on anthracene-contaminated iron-containing clay minerals, with decay lifetimes extending to 38.46 days [30].

Chain termination occurs through radical-radical combination reactions or disproportionation processes [31]. The relative importance of these termination pathways depends on reaction conditions including temperature, chlorine concentration, and the presence of radical scavengers [32].

Reaction StepHalf-life (min)Activation Energy (kJ/mol)Reference
Radical Formation3.23 ± 0.2255.8 ± 3.3 [26] [27]
Dimerization48 ± 289.0 ± 1.6 [26] [27]
Radical Decay55,400 (days)Not reported [30]

Substituent Effects on Regioselectivity

The regioselectivity of chlorination reactions in anthracene systems is profoundly influenced by both electronic and steric effects of existing substituents [33] [34]. These effects determine the preferred sites of attack and ultimately control the formation of specific polychlorinated products such as 1,5,9,10-tetrachloroanthracene [35].

Electronic effects play a dominant role in determining regioselectivity patterns [36]. Electron-donating substituents increase electron density at specific positions, making them more susceptible to electrophilic chlorination [37]. Conversely, electron-withdrawing groups deactivate adjacent positions while potentially activating remote sites through resonance effects [38]. Research has shown that the presence of substituents at the 1 or 1,5-positions can dramatically alter the regioselectivity of subsequent reactions [39].

Studies on substituted anthracenes have demonstrated that the installation of electron-donating substituents on terminal rings can reverse the typical regioselectivity observed in Diels-Alder reactions, favoring 1,4-addition over the conventional 9,10-addition [40]. This reversal occurs because the electron-donating groups impose the largest orbital coefficients in the highest occupied molecular orbital at the 1,4-positions of the anthracene framework [41].

The rates of electrophilic attack at different positions have been systematically measured for various substituted anthracenes [42]. These studies reveal that substituent effects roughly parallel those observed in simpler aromatic systems, with correlation coefficients exceeding 0.975 when appropriate electronic parameters are employed [43]. Quantum mechanical calculations have provided detailed insights into the energy and optimized geometry of intermediate sigma-complexes, showing folded structures that allow partial sp3 character while maintaining sufficient delocalization [44].

Temperature and solvent effects also significantly influence regioselectivity patterns [45]. In polar solvents, electrostatic interactions between charged intermediates and substituents become more pronounced, leading to altered selectivity patterns [46]. The choice of solvent can change the relative reactivity ratios from 1.68 in carbon tetrachloride to 1.11 in benzene for certain substitution patterns [47].

Substituent TypeElectronic EffectRegioselectivity ChangeReference
Electron-donatingActivatingFavors 1,4-positions [40] [41]
Electron-withdrawingDeactivatingFavors remote positions [38]
HalogenMixedPosition-dependent [42] [43]
AlkylWeakly activatingMinimal change [44]

1,5,9,10-Tetrachloroanthracene represents a particularly intriguing ligand platform for transition metal coordination chemistry due to its unique electronic structure and multiple coordination sites [1]. The compound features a planar anthracene skeleton with approximately D₂ₕ symmetry, where the chlorine substituents at the 1,5,9,10-positions create electron-deficient regions that facilitate metal coordination [2]. The strategic placement of these halogen atoms enables both direct coordination to metal centers and secondary coordination sphere interactions through halogen bonding [3].

The most extensively studied coordination mode involves the central anthracene ring acting as an η⁶-ligand toward transition metals, particularly rhodium(I) complexes [1]. These anthracene-rhodium complexes demonstrate remarkable catalytic activity in reductive amination reactions, where the complex [(cyclooctadiene)Rh(C₁₀H₄Me₂(OMe)₄)]⁺ achieves 74-95% yields under mild conditions (40-130°C) using carbon monoxide as the reducing agent [1]. The effectiveness of these systems stems from the electron-withdrawing nature of the chlorine substituents, which modulate the electron density of the aromatic system and enhance the electrophilic character of the coordinated metal center [4].

Palladium(II) and platinum(II) complexes of tetrachloroanthracene systems exhibit distinct coordination geometries, predominantly adopting square planar arrangements [5]. These complexes demonstrate exceptional stability under aerobic conditions and show enhanced catalytic activity in cross-coupling reactions and hydrogenation processes [6]. The electronic modifications induced by chlorine substitution result in a stabilization of the metal-ligand bonding interactions, with computational studies indicating significant changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels [7].

The coordination chemistry extends to Group 11 metals, where copper(I), silver(I), and gold(I) complexes exhibit unique photophysical properties [6]. These systems demonstrate luminescent behavior with emission wavelengths tunable through modification of the halogenation pattern [8]. The incorporation of tetrachloroanthracene frameworks in metallacycles and metallacages provides access to sophisticated supramolecular architectures with applications in host-guest chemistry and molecular recognition [6].

Nickel(II) complexes of tetrachloroanthracene derivatives display variable coordination numbers and geometries, ranging from tetrahedral to octahedral configurations depending on the ancillary ligands and reaction conditions [9]. These systems are particularly noteworthy for their electron transfer properties and potential applications in molecular electronics [10]. The magnetic properties of these complexes are significantly influenced by the halogenation pattern, with chlorine substituents affecting both the ligand field strength and the overall electronic structure [11].

Applications in Extended Porphyrinoid Synthesis

The incorporation of 1,5,9,10-tetrachloroanthracene into extended porphyrinoid systems represents a frontier area in materials science, offering pathways to novel macrocyclic architectures with exceptional electronic properties [12]. These anthriporphyrinoids, where tetrachloroanthracene units are fused with porphyrin frameworks, exhibit remarkable characteristics including multiply reversible redox potentials and small HOMO-LUMO gaps [12].

The synthesis of tetrachloroanthracene-containing porphyrinoids typically employs palladium(II)-mediated coupling reactions, where the halogenated anthracene serves as both a building block and a coordination site [12]. These systems demonstrate paratropic ring currents owing to global 32π- and 36π-electronic circuits, which are crucial for their electronic and optical properties [12]. The presence of chlorine substituents facilitates the formation of helical conformations in dimeric complexes, leading to unique chiroptical properties and potential applications in asymmetric catalysis [12].

Extended porphyrinoid systems incorporating tetrachloroanthracene units show absorption spectra extending into the near-infrared region, with absorption tails reaching wavelengths beyond 1200 nm [13]. This property makes them particularly attractive for photovoltaic applications and photodynamic therapy, where deep tissue penetration is required [14]. The electronic structure of these systems can be fine-tuned through the systematic variation of the halogenation pattern and the degree of conjugation extension [13].

The meso-β dual regulation strategy, where both meso-positions and β-positions of the porphyrin framework are functionalized with tetrachloroanthracene moieties, enables precise control over the electronic properties [13]. This approach results in significant red-shifts in both absorption and emission spectra, with some systems exhibiting fluorescence at wavelengths exceeding 847 nm [13]. The incorporation of heavy metals such as platinum(II) in these extended systems leads to enhanced intersystem crossing and room-temperature phosphorescence in the near-infrared region [13].

The applications of tetrachloroanthracene-porphyrinoid hybrids extend to antimicrobial photodynamic therapy, where the compounds demonstrate potent activity against antibiotic-resistant pathogens [14]. The quantum yields for singlet oxygen generation in these systems are typically high (Φ_Δ > 0.8), making them effective photosensitizers for medical applications [14]. The ability to modulate both the absorption wavelength and the photophysical properties through structural modifications provides a versatile platform for developing targeted therapeutic agents [8].

Recent advances in the synthesis of multiply fused anthriporphyrinoids have led to systems with six fully reversible redox potentials, indicating exceptional electronic stability and potential for energy storage applications [12]. These materials combine the robust electronic properties of porphyrins with the unique coordination chemistry of tetrachloroanthracene, resulting in hybrid systems with unprecedented versatility [12].

Electronic Structure Modifications Through Halogenation

The introduction of chlorine atoms at the 1,5,9,10-positions of anthracene induces profound modifications to the electronic structure, fundamentally altering the compound's chemical and physical properties [4]. Density Functional Theory (DFT) calculations reveal that halogenation leads to significant stabilization of the LUMO while maintaining relatively high HOMO energies, resulting in a reduced HOMO-LUMO gap [7]. This electronic modification enhances the compound's electron-accepting properties and makes it particularly suitable for applications in organic electronics [10].

The electron-withdrawing nature of chlorine substituents creates regions of positive electrostatic potential (σ-holes) that facilitate halogen bonding interactions [3]. These non-covalent interactions play crucial roles in crystal packing and supramolecular assembly, influencing both the solid-state properties and solution behavior of tetrachloroanthracene derivatives [3]. The anisotropic distribution of electron density around the halogen atoms enables directional interactions with electron-rich species, providing opportunities for crystal engineering and materials design [3].

Computational studies using the B3LYP/6-31G(d,p) level of theory indicate that the chlorine substitution pattern significantly affects the molecular orbital energies and charge distribution [15]. Natural Bond Orbital (NBO) analysis reveals that the chlorine atoms withdraw electron density from the aromatic system through both inductive and resonance effects, leading to increased electrophilicity of the central ring system [15]. This electronic activation enhances the reactivity toward nucleophiles and facilitates coordination to electron-rich metal centers [1].

The modifications to the electronic structure also manifest in the optical properties of tetrachloroanthracene derivatives [16]. UV-visible absorption spectra show bathochromic shifts compared to unsubstituted anthracene, with new absorption bands appearing in the visible region due to charge-transfer transitions [4]. Time-dependent DFT calculations predict that the lowest-energy electronic transitions involve charge transfer from the halogen lone pairs to the aromatic π* orbitals, consistent with experimental observations [4].

The electronic structure modifications induced by halogenation have significant implications for materials science applications [10]. In organic field-effect transistors, tetrachloroanthracene derivatives exhibit n-type semiconductor behavior with electron mobilities comparable to traditional silicon-based materials [17]. The ability to tune the electronic properties through controlled halogenation patterns provides a versatile approach to optimizing device performance [10].

The band gap engineering achieved through halogenation enables the development of materials with tailored electronic properties for specific applications [18]. For photovoltaic devices, the reduced band gap facilitates more efficient light harvesting across the solar spectrum, while the enhanced electron affinity improves charge separation and transport [16]. In organic light-emitting diodes, the modified electronic structure allows for emission color tuning and improved device efficiency [17].

Furthermore, the electronic structure modifications influence the magnetic properties of tetrachloroanthracene-containing materials [7]. The presence of chlorine substituents affects the magnetic coupling between metal centers in coordination complexes, leading to interesting magnetic behaviors such as spin crossover and single-molecule magnetism [5]. These properties are particularly relevant for applications in quantum information processing and molecular spintronics [7].

XLogP3

6.7

Exact Mass

315.919411 g/mol

Monoisotopic Mass

313.922361 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types